Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-
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Overview
Description
Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- is a chemical compound with the molecular formula C8H18O3S2 and a molecular weight of 226.36 g/mol It is known for its complex structure, which includes multiple sulfanyl (thioether) and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- typically involves the reaction of 2-mercaptoethanol with ethylene oxide in the presence of a base, followed by further reaction with another equivalent of 2-mercaptoethanol . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction environments is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, tosylates.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers.
Substitution Products: Alkylated thioethers.
Scientific Research Applications
Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- involves its interaction with thiol groups in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)ethyl]ethanol
- 2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]propyl}sulfanyl)ethanol
Uniqueness
Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis- is unique due to its specific arrangement of sulfanyl and hydroxyethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethylsulfanyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h9-10H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLONGMLAHNVOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCOCCSCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341013 |
Source
|
Record name | AG-G-95093 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7426-02-0 |
Source
|
Record name | AG-G-95093 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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